2-Phenylacetylene-1-boronic acid diisopropyl ester
CAS No.: 121021-26-9
Cat. No.: VC20877831
Molecular Formula: C14H19BO2
Molecular Weight: 230.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121021-26-9 |
|---|---|
| Molecular Formula | C14H19BO2 |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | 2-phenylethynyl-di(propan-2-yloxy)borane |
| Standard InChI | InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |
| Standard InChI Key | FECUSGOPAKRSLF-UHFFFAOYSA-N |
| SMILES | B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |
| Canonical SMILES | B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |
Introduction
Fundamental Properties
2-Phenylacetylene-1-boronic acid diisopropyl ester is an organometallic compound containing a boron atom connected to a phenylacetylene moiety and two isopropoxy groups. This chemical architecture provides it with unique reactivity patterns that make it valuable in synthetic organic chemistry. The compound is characterized by a carbon-carbon triple bond (acetylene) that connects to both a phenyl ring and a boronic acid diisopropyl ester functional group.
The compound's key identifiers and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 121021-26-9 |
| Molecular Formula | C₁₄H₁₉BO₂ |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | 2-phenylethynyl-di(propan-2-yloxy)borane |
| Standard InChI | InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |
| Standard InChIKey | FECUSGOPAKRSLF-UHFFFAOYSA-N |
| SMILES | B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |
| PubChem Compound | 10933269 |
The molecular structure features a phenyl ring connected to an acetylene unit, which is further connected to a boron atom. The boron atom is stabilized by two isopropoxy groups, creating a boronic acid diisopropyl ester arrangement. This structure bestows significant synthetic utility to the compound, particularly in carbon-carbon bond-forming reactions.
Synthesis Methodologies
The synthesis of 2-Phenylacetylene-1-boronic acid diisopropyl ester typically involves a multi-step reaction process starting from phenylacetylene. According to available literature, the synthesis pathway involves the following stages:
General Synthetic Route
The most common synthetic approach involves the reaction of phenylacetylene with n-butyllithium followed by treatment with triisopropyl borate. The reaction sequence proceeds as follows:
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Lithiation of phenylacetylene using n-butyllithium in diethyl ether/hexane at -78°C under inert conditions
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Addition of triisopropyl borate in diethyl ether/hexane at -78°C under inert conditions
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Treatment with hydrogen chloride in diethyl ether/hexane at temperatures ranging from -78°C to 20°C under inert conditions
Reaction Conditions Table
| Stage | Reagents | Solvent System | Temperature | Duration | Atmosphere |
|---|---|---|---|---|---|
| 1 | Phenylacetylene with n-butyllithium | Diethyl ether/hexane | -78°C | 0.5 h | Inert |
| 2 | Triisopropyl borate | Diethyl ether/hexane | -78°C | 1 h | Inert |
| 3 | Hydrogen chloride | Diethyl ether/hexane | -78°C to 20°C | 1 h | Inert |
Yield and Optimization
Under optimized conditions, the synthesis of 2-Phenylacetylene-1-boronic acid diisopropyl ester can achieve yields of approximately 65% . This yield is considered reasonable for this type of transformation, though continued research focuses on improving reaction efficiency and reducing by-product formation.
Chemical Reactivity Patterns
2-Phenylacetylene-1-boronic acid diisopropyl ester exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The key reactive sites in the molecule include:
Boronic Ester Functionality
The boronic ester group serves as an activating group that can participate in various transformations, particularly cross-coupling reactions. The boron-carbon bond readily undergoes transmetalation in the presence of appropriate catalysts, making this compound valuable in Suzuki-Miyaura coupling reactions.
Acetylene Functionality
The carbon-carbon triple bond provides another reactive site that can undergo various transformations, including reductions, additions, and cycloaddition reactions. This dual functionality (boronic ester and acetylene) makes the compound particularly versatile in synthetic applications .
Application in Stereospecific Reactions
Recent research indicates that acetylenic boronic esters can be utilized in stereospecific 1,2-metalate rearrangement processes. Although specifically about related compounds, research on tertiary propargylic boronic esters demonstrates the potential for highly stereoselective transformations involving acetylenyl boronic compounds .
Applications in Organic Synthesis
2-Phenylacetylene-1-boronic acid diisopropyl ester finds application primarily as an intermediate or reagent in organic synthesis, with several key uses:
Cross-Coupling Reactions
The compound serves as an important building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in a controlled manner. This application is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.
Building Block for Functionalized Alkynes
The compound provides a convenient route to functionalized alkynes, which are important structural motifs in many bioactive compounds and materials. The presence of the boronic ester group allows for further derivatization through various reactions .
Synthesis of Complex Molecules
As a bifunctional reagent containing both an alkyne and a boronic ester, this compound enables sequential transformations leading to complex molecular architectures. This property is particularly valuable in the synthesis of natural products and pharmaceutical compounds .
Future Research Directions
Research involving 2-Phenylacetylene-1-boronic acid diisopropyl ester continues to evolve in several promising directions:
Novel Catalytic Systems
Development of new catalytic systems that enhance the reactivity and selectivity of transformations involving this compound remains an active area of research. These efforts aim to expand the synthetic utility of the compound while improving reaction efficiency .
Stereoselective Transformations
Building on recent advances in stereospecific transformations involving acetylenic boronic compounds, research continues to explore new methodologies for achieving high levels of stereoselectivity in reactions involving 2-Phenylacetylene-1-boronic acid diisopropyl ester .
Sustainable Synthesis Methods
Efforts to develop more environmentally friendly synthesis methods for the compound and related structures represent another important research direction. These include exploration of alternative solvents, catalysts, and reaction conditions that reduce environmental impact while maintaining or improving synthetic efficiency .
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